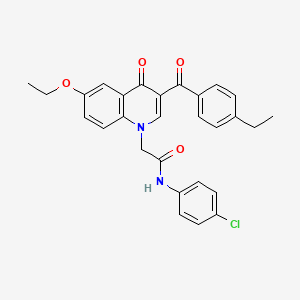
N-(4-chlorophenyl)-2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-chlorophenyl)-2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide" is a novel anilidoquinoline derivative. Anilidoquinoline derivatives have been synthesized and evaluated for various therapeutic effects, including antiviral, antiapoptotic, and antibacterial activities. These compounds are of significant interest due to their potential applications in treating diseases such as Japanese encephalitis and bacterial infections.
Synthesis Analysis
The synthesis of anilidoquinoline derivatives involves multiple steps, including cyclization and substitution reactions. For instance, a related compound, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, was synthesized and showed significant therapeutic efficacy in treating Japanese encephalitis . Another synthesis route for a similar compound, N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, was described using a basic cyclization of o-[(2-cyanovinyl)amino]benzoate in a tBuONa/tBuOH system, yielding the final product with high purity and yield, making it suitable for commercial scale-up .
Molecular Structure Analysis
The molecular structure of anilidoquinoline derivatives is characterized using various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry . These techniques help in determining the structure and confirming the identity of the synthesized compounds. The presence of substituents on the quinoline ring, such as chloro, ethoxy, and ethylbenzoyl groups, can significantly influence the reactivity and biological activity of these compounds.
Chemical Reactions Analysis
Anilidoquinoline derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involved a sequence of reactions starting from 2-aminobenzothiazole . The reactivity of these compounds can be tailored to produce specific derivatives with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of anilidoquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for the pharmacokinetic profile of the compounds and their suitability as drug candidates. The synthesized compounds have been tested for their biological activities, including antibacterial activity against various microorganisms and antiviral activity against Japanese encephalitis virus .
Applications De Recherche Scientifique
Synthesis and Characterization for Antimicrobial Applications
Quinoline derivatives, such as those synthesized by Desai et al. (2007), have been explored for their antimicrobial potential. The study involved synthesizing new quinazolines that showed promising antibacterial and antifungal activities against various microorganisms, including Escherichia coli and Staphylococcus aureus, which suggests potential for similar compounds in antimicrobial research (Desai, Shihora, & Moradia, 2007).
Structural Studies for Material Science
Research by Karmakar et al. (2007) on the structural aspects of amide-containing isoquinoline derivatives points to the relevance of such compounds in materials science, particularly in forming gels and crystalline solids with specific structural properties. These findings highlight the potential of quinoline derivatives in developing new materials with tailored physical characteristics (Karmakar, Sarma, & Baruah, 2007).
Applications in Anticancer Research
Mehta et al. (2019) evaluated a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives for their in vitro antimicrobial and anticancer activities. Some compounds demonstrated significant activity, suggesting the potential of similar quinoline derivatives in anticancer drug development (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).
Neuroprotective and Antiviral Applications
Another study by Ghosh et al. (2008) on a novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects, suggesting potential therapeutic applications in treating viral infections like Japanese encephalitis (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O4/c1-3-18-5-7-19(8-6-18)27(33)24-16-31(17-26(32)30-21-11-9-20(29)10-12-21)25-14-13-22(35-4-2)15-23(25)28(24)34/h5-16H,3-4,17H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWKKZCIULHJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-5-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]benzamide](/img/structure/B3009099.png)
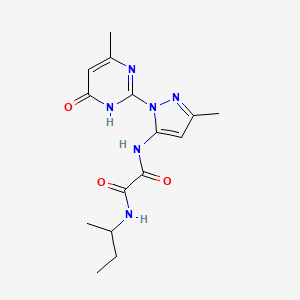
![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3009101.png)
![2-[[1-(Oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3009103.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3009104.png)
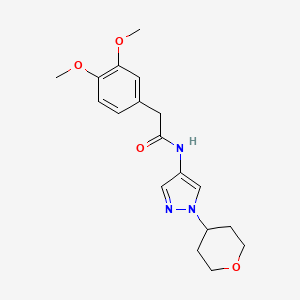

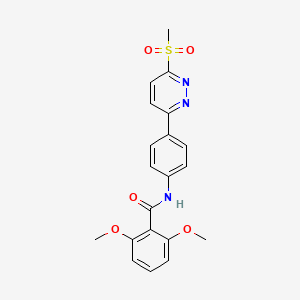
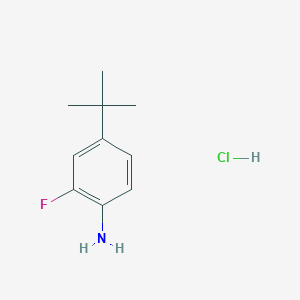
![Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B3009113.png)

![5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B3009116.png)
![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009117.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B3009121.png)